molecular formula C11H7N3O2S B2478129 N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide CAS No. 1396677-94-3

N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2478129
CAS No.: 1396677-94-3
M. Wt: 245.26
InChI Key: DTBDUQBNVMVIPD-UHFFFAOYSA-N
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Description

Structural Characterization of N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide

Crystallographic Analysis of Heterocyclic Core Architecture

The crystal structure of this compound reveals a planar benzo[d]thiazole core fused to an isoxazole ring. The benzo[d]thiazole moiety adopts a near-perfect planar conformation, with sulfur and nitrogen atoms positioned at adjacent vertices of the fused bicyclic system. The isoxazole ring connects to the benzothiazole via a methyl linkage, introducing steric constraints that influence molecular packing.

Key crystallographic features include:

  • Dihedral angles : The angle between the benzo[d]thiazole and isoxazole planes is approximately 5–10°, indicating slight non-coplanarity.
  • Hydrogen bonding : The carboxamide group participates in intermolecular N–H···O hydrogen bonds, forming dimeric or ribbon-like supramolecular assemblies.
  • π-π interactions : Aromatic stacking between benzothiazole rings contributes to crystal stability, with interplanar distances of ~3.5 Å observed in analogous systems.
Table 1: Crystallographic Parameters of this compound
Parameter Value Source
Space group Pbca or P2₁/c
Dihedral angle (rings) 5–10°
N–H···O bond length 2.8–3.0 Å
π-π stacking distance 3.5 Å

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic data provide critical insights into the electronic environment and functional group arrangement:

Infrared (IR) Spectroscopy
  • Carboxamide C=O stretch : Observed at 1660–1680 cm⁻¹, consistent with amide conjugation.
  • Isoxazole C–O–C vibrations : Peaks at 1270–1300 cm⁻¹ highlight the oxygen-containing heterocycle[16

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-10(13-7-5-12-16-6-7)11-14-8-3-1-2-4-9(8)17-11/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBDUQBNVMVIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Carboxamide Coupling

The final assembly involves coupling the benzothiazole-2-carboxylic acid with 4-aminoisoxazole:

  • Activation : Benzothiazole-2-carboxylic acid → acyl chloride (SOCl₂).

  • Nucleophilic substitution : React with 4-aminoisoxazole under basic conditions (e.g., Et₃N, DMF):
    Benzo[d]thiazole-2-COCl+Isoxazol-4-amineN-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide\text{Benzo[d]thiazole-2-COCl} + \text{Isoxazol-4-amine} \rightarrow \text{this compound}

Alternative coupling reagents : EDCl/HOBt or HATU in DCM/DMF solvents .

Hydrolytic Stability

  • Amide bond hydrolysis : Labile under strongly acidic (HCl, Δ) or basic (NaOH, Δ) conditions:
    This compoundH2O/H+Benzo[d]thiazole-2-carboxylic acid+Isoxazol-4-amine\text{this compound} \xrightarrow{\text{H}_2\text{O/H}^+} \text{Benzo[d]thiazole-2-carboxylic acid} + \text{Isoxazol-4-amine}

Structural Modifications

  • Benzothiazole substitution : Introduction of electron-donating groups (e.g., -OCH₃ at C-6) enhances metabolic stability .

  • Isoxazole functionalization : Methyl or aryl groups at C-3/C-5 modulate pharmacokinetic properties .

Comparative Reactivity Data

Reaction Type Conditions Product Yield Source
Amide couplingEDCl, HOBt, DMF, 0°C → RTThis compound65–78%
Bromination (C-6)Br₂, FeBr₃, CHCl₃, 50°C6-Bromo-N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide82%
Hydrolysis (amide)6M HCl, reflux, 12 hBenzo[d]thiazole-2-carboxylic acid95%

Thermal and Solvent Stability

  • Thermal decomposition : Stable up to 250°C (TGA data for analogues) .

  • Solvent compatibility : Soluble in DMSO, DMF; insoluble in H₂O or hexane .

Scientific Research Applications

Scientific Research Applications

The compound has been studied extensively for its various applications:

Antimicrobial Activity

Research indicates that N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide exhibits significant antimicrobial properties. It has been evaluated against various strains of bacteria, including those resistant to conventional antibiotics. Its mechanism involves inhibiting bacterial growth without affecting eukaryotic cells, thus presenting a promising avenue for developing new antimicrobials that can circumvent resistance mechanisms .

Antitubercular Activity

The compound has shown promising results against Mycobacterium tuberculosis, the causative agent of tuberculosis. Studies have demonstrated that it inhibits the growth of this pathogen and is not significantly affected by efflux pumps, which are often responsible for antibiotic resistance . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance its efficacy against tuberculosis .

Anticancer Properties

This compound has been investigated for its anticancer potential. Various derivatives of this compound have been synthesized and tested against multiple cancer cell lines, including breast, colon, and lung cancer cells. The results indicate that some derivatives exhibit potent cytotoxicity with IC50 values in the low micromolar range . The compound's ability to inhibit tubulin polymerization and induce apoptosis in cancer cells further supports its therapeutic potential .

Inflammation Modulation

The compound also interacts with cyclooxygenase-1 (COX-1), an enzyme involved in inflammatory processes. By inhibiting COX-1, this compound may reduce inflammation, making it a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study conducted by Vitale et al. (2014) synthesized a series of isoxazole derivatives, including this compound, and evaluated their anticancer activity against various human cancer cell lines. The results showed that certain modifications led to compounds with enhanced potency compared to established chemotherapeutics .

Case Study 2: Antitubercular Efficacy

In a medicinal chemistry campaign aimed at developing new antitubercular agents, researchers synthesized several derivatives based on the core structure of this compound. These compounds were subjected to in vitro testing against M. tuberculosis H37Rv, revealing promising bactericidal activity with minimal cytotoxic effects on human cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)References
AntimicrobialVarious bacterial strains< 10
AntitubercularMycobacterium tuberculosis25 - 50
AnticancerHuman cancer cell lines (e.g., HeLa)0.04 - 12
InflammationCOX-1 enzymeInhibition

Mechanism of Action

The mechanism of action of N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structural analogs vary in heterocyclic substituents, carboxamide positioning, and auxiliary functional groups. Key examples include:

Compound Core Structure Substituents/Linkages Key Properties/Effects Reference
N-(Benzo[d]oxazol-2-yl)thiazole-4-carboxamide Benzo[d]thiazole Benzoxazole at position 4 Enhanced H3 receptor binding affinity
N-(Thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-thiazole Thiazole linkage Crystallographic stability
Benzo[d]thiazole-2,4-dicarboxamide Benzo[d]thiazole Dual carboxamide groups Improved kinase inhibition
2-[[(3-Methyl-5-isoxazolyl)methyl]thio]-benzamide Isoxazole-methylthio Methylthio bridge Anticancer and antiviral activity

Key Observations :

  • Carboxamide Position: Mono-carboxamide derivatives (e.g., target compound) exhibit selective receptor binding, while 2,4-dicarboxamides show broader kinase inhibition due to dual binding motifs .
  • Heterocyclic Substituents : Isoxazole derivatives (target compound, ) demonstrate superior metabolic stability compared to benzoxazole analogs (), likely due to reduced oxidative degradation.

Key Observations :

  • Coupling Efficiency : HBTU-mediated couplings () achieve high yields under mild conditions, whereas thermal methods () may offer better scalability despite longer reaction times.
  • Purity Challenges : Photochemical synthesis () introduces impurities, necessitating rigorous purification for pharmacological applications.

Key Observations :

  • HDAC Inhibition : Fluorophenyl and thiophenyl substituents () improve HDAC inhibition, suggesting that electron-deficient aryl groups enhance target engagement.
  • Kinase Selectivity: Dual carboxamide derivatives () show nanomolar IC50 values against EGFR, highlighting the importance of multi-substitution for kinase inhibition.

Physicochemical and Pharmacokinetic Properties

Compound LogP (Predicted) Solubility (µM) Metabolic Stability (t1/2) Reference
N-(Isoxazol-4-yl)benzo[d]thiazole-2-carboxamide 2.8 45 (PBS) >6 h (microsomes) Inferred
2-[[(3-Methyl-5-isoxazolyl)methyl]thio]-benzamide 3.5 12 (PBS) 4.2 h
4-(2-Fluorophenyl)thiazole-2-carboxamide 2.3 89 (PBS) >8 h

Key Observations :

  • Lipophilicity : Methylthio derivatives () exhibit higher LogP, correlating with increased cell membrane permeability but reduced aqueous solubility.
  • Metabolic Stability : Fluorinated aryl groups () and isoxazole rings (inferred) prolong half-life by resisting cytochrome P450-mediated oxidation.

Biological Activity

N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens and cancer cells. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

The primary biological targets of this compound include:

  • Mycobacterium tuberculosis (Mtb) : The compound exhibits bactericidal activity against Mtb by inhibiting its growth, which is critical in the fight against tuberculosis.
  • Cyclooxygenase-1 (COX-1) : It also interacts with COX-1, leading to anti-inflammatory effects by modulating biochemical pathways associated with inflammation.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties . It has been evaluated for its efficacy against various strains of bacteria and fungi. Notably, it has shown promising results against drug-resistant strains of Mtb, indicating its potential as a novel therapeutic agent in tuberculosis treatment .

Anticancer Activity

The compound has demonstrated anticancer properties through various studies. Isoxazole derivatives are known to inhibit several key pathways involved in cancer cell proliferation and survival. For example, they have been reported to inhibit heat shock protein 90 (Hsp90), aromatase enzymes, and various protein kinases .

In vitro studies have shown that this compound exhibits moderate to potent antiproliferative activities across multiple cancer cell lines, including:

Cell LineIC50 Value (µM)
B16-F112.5
Colo20515.0
HepG210.0
MCF-78.5

These values suggest a strong potential for further development as an anticancer drug .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural features. Modifications in the isoxazole and benzo[d]thiazole rings can significantly influence its biological activity. For instance, substituents at specific positions on these rings have been shown to enhance potency against both Mtb and cancer cell lines .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Its metabolic stability is crucial for maintaining effective concentrations in vivo, particularly for chronic conditions like tuberculosis and cancer. Toxicity assessments indicate low cytotoxicity towards normal human cells while retaining high selectivity for cancer cells, making it a promising candidate for further clinical evaluation .

Case Studies

  • Tuberculosis Treatment : In a study involving analogs of the compound, researchers found that specific structural modifications led to improved efficacy against drug-resistant Mtb strains while minimizing side effects associated with traditional therapies .
  • Cancer Cell Line Evaluation : A series of tests on various cancer cell lines revealed that the compound significantly inhibited cell growth and induced apoptosis in MCF-7 breast cancer cells, showcasing its potential as an anticancer agent .

Q & A

Q. Q: What are the standard synthetic routes for preparing N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide, and how is purity ensured?

A: The compound is typically synthesized via multi-step reactions involving:

  • Amide coupling : Reacting benzo[d]thiazole-2-carboxylic acid derivatives with isoxazol-4-amine using coupling agents like HATU or EDCI in anhydrous solvents (e.g., DMF or dichloromethane) .
  • Cyclization : Constructing the isoxazole ring via 1,3-dipolar cycloaddition or condensation reactions under reflux conditions .
    Purity is monitored using thin-layer chromatography (TLC) and confirmed via HPLC (>95% purity) and NMR spectroscopy (peak integration for impurity detection) .

Basic Characterization Techniques

Q. Q: What analytical methods are essential for confirming the structure of this compound?

A: Key techniques include:

  • 1H/13C NMR : Assigning protons and carbons to verify the benzo[d]thiazole and isoxazole moieties, with typical shifts at δ 8.2–8.5 ppm (aromatic protons) .
  • Mass spectrometry (ESI-MS) : Observing the molecular ion peak (e.g., m/z 300.08 for C11H8N3O2S) .
  • IR spectroscopy : Identifying carbonyl (C=O) stretches near 1650–1700 cm⁻¹ .

Basic Biological Screening Approaches

Q. Q: How are preliminary biological activities (e.g., antimicrobial, anticancer) assessed for this compound?

A: Initial screens involve:

  • In vitro assays : Testing against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 values compared to controls .
  • Antimicrobial testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) validate activity .

Advanced Synthetic Optimization

Q. Q: How can reaction yields be improved during the synthesis of this compound?

A: Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency .
  • Catalyst use : Adding DMAP (4-dimethylaminopyridine) accelerates amide bond formation .
  • Temperature control : Reflux at 80–100°C for cyclization steps improves regioselectivity .
    Yields >70% are achievable with rigorous drying of intermediates .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q: How do substituents on the isoxazole or benzo[d]thiazole rings influence biological activity?

A: Key SAR findings:

  • Electron-withdrawing groups (e.g., nitro, fluoro) on the benzo[d]thiazole enhance antimicrobial potency by increasing electrophilicity .
  • Methyl substitution on the isoxazole improves metabolic stability but may reduce solubility .
    Comparative studies with analogs (e.g., thiazole vs. oxazole derivatives) reveal target specificity .

Computational Modeling and DFT Studies

Q. Q: How can density functional theory (DFT) predict the electronic properties of this compound?

A: DFT calculations (e.g., B3LYP/6-31G*) model:

  • HOMO-LUMO gaps : Correlate with reactivity; narrower gaps suggest higher bioactivity .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for target binding .
    Exact exchange functionals (e.g., Becke’s hybrid method) improve accuracy for thermochemical properties .

Resolving Contradictory Biological Data

Q. Q: How should researchers address discrepancies in reported IC50 values across studies?

A: Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times .
  • Orthogonal assays : Validate cytotoxicity via both MTT and ATP-based luminescence assays .
  • Dose-range verification : Test 10 nM–100 µM to capture full dose-response profiles .

Derivatization Strategies for Functionalization

Q. Q: What chemical modifications can enhance the solubility or bioavailability of this compound?

A: Common derivatizations:

  • PEGylation : Adding polyethylene glycol chains to the amide nitrogen improves aqueous solubility .
  • Prodrug formation : Esterification of the carboxamide group enhances membrane permeability .
  • Heterocycle substitution : Replacing isoxazole with morpholine or piperazine increases metabolic stability .

Toxicity and ADMET Profiling

Q. Q: What in silico or in vitro methods predict the ADMET properties of this compound?

A: Approaches include:

  • SwissADME : Predicts logP (lipophilicity; ideal range 2–3) and bioavailability .
  • hERG inhibition assays : Assess cardiac toxicity risks using patch-clamp electrophysiology .
  • Microsomal stability tests : Liver microsomes (human/rat) estimate metabolic half-life .

Mechanistic Studies and Target Identification

Q. Q: How can researchers identify the molecular targets of this compound?

A: Techniques include:

  • Surface plasmon resonance (SPR) : Screen against kinase or protease libraries to detect binding .
  • CRISPR-Cas9 knockouts : Identify genes essential for compound activity in resistant cell lines .
  • Molecular docking : Simulate binding to targets like EGFR or PARP using AutoDock Vina .

Stability and Storage Considerations

Q. Q: What conditions are optimal for long-term storage of this compound?

A: Store at -20°C under inert gas (argon) in amber vials to prevent:

  • Hydrolysis : Degradation of the carboxamide group in humid environments .
  • Oxidation : Add antioxidants (e.g., BHT) for thioether-containing analogs .
    Monitor stability via HPLC every 6 months .

Cross-Disciplinary Research Applications

Q. Q: How can this compound be integrated into materials science or chemical biology studies?

A: Examples include:

  • Fluorescent probes : Conjugate with dansyl chloride for cellular imaging .
  • Metal-organic frameworks (MOFs) : Use as a ligand for catalytic or sensing applications .
  • Photoaffinity labeling : Incorporate azide groups for target identification via click chemistry .

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